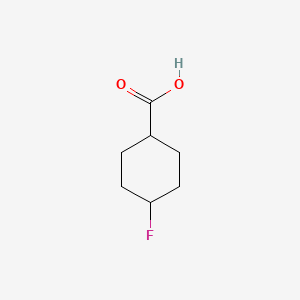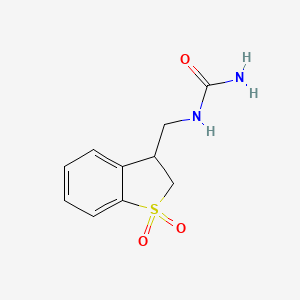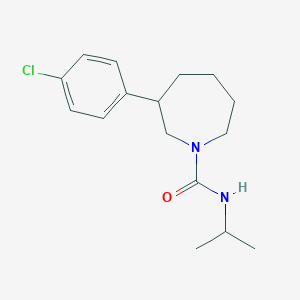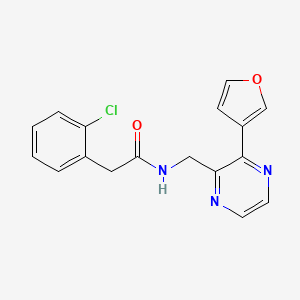![molecular formula C17H22N4O B2425073 1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034454-32-3](/img/structure/B2425073.png)
1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure of Azimsulfuron : This study provides insights into the crystal structure of a compound similar to the one . The compound, a sulfonylurea herbicide, was analyzed for its dihedral angles and three-dimensional architecture, including hydrogen bonds and π–π interactions, which are vital for understanding molecular interactions and stability (Youngeun Jeon et al., 2015).
Chemical Reactions and Mechanisms
- Mechanistic Studies in the Chemistry of Urea : This paper discusses the reactions of urea and its derivatives with various compounds, providing insights into the chemical behavior and potential applications of similar urea-based compounds in different chemical reactions (A. Butler & I. Hussain, 1981).
Molecular Structure and Computational Studies
- Molecular Structure and Computational Studies on Related Compounds : The study focuses on a compound with a structure similar to the one . It used X-ray diffraction and density functional theory (DFT) methods for analyzing molecular geometry, which is crucial for understanding the physical and chemical properties of such compounds (T. Karakurt et al., 2016).
Synthesis and Antibacterial Evaluation
- Synthesis and Antibacterial Evaluation of Heterocyclic Compounds : This research explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing the potential antibacterial applications of similar urea-based compounds (M. E. Azab et al., 2013).
Rheology, Morphology, and Gelation Studies
- Anion Tuning of Rheology, Morphology, and Gelation : The study demonstrates how the physical properties of hydrogels formed by urea compounds can be tuned by different anions, highlighting potential applications in material science (G. Lloyd & J. Steed, 2011).
Synthesis and Properties of Pyrazolyl Ureas
- Synthesis and Properties of Pyrazolyl Ureas : This paper discusses the synthesis of 1,3-disubstituted ureas, demonstrating their inhibitory activity and potential in pharmaceutical applications (V. D’yachenko et al., 2019).
Complexation and Unfolding of Heterocyclic Ureas
- Complexation-Induced Unfolding of Heterocyclic Ureas : This research provides insights into the conformational behavior of heterocyclic ureas, which is important for understanding their chemical and biological interactions (P. Corbin et al., 2001).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-7-8-13(9-12(11)2)19-17(22)18-10-16-14-5-4-6-15(14)20-21(16)3/h7-9H,4-6,10H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDNRIVYGFWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=C3CCCC3=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

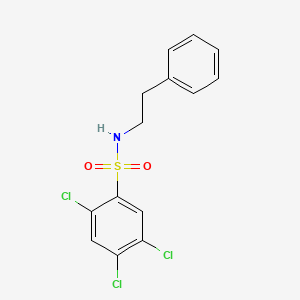


![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)
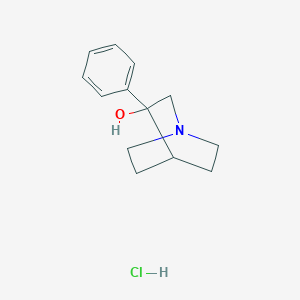
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)

